Boc-Sec(pMeBzl)-OH

描述

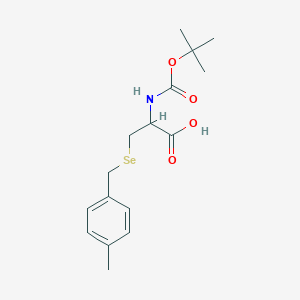

Boc-Sec(pMeBzl)-OH: is a compound used in peptide synthesis. It is a derivative of selenocysteine, which is an amino acid containing selenium. The compound is protected by a tert-butoxycarbonyl (Boc) group and a para-methylbenzyl (pMeBzl) group, which help in preventing unwanted reactions during peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions:

Synthesis of Boc-Sec(pMeBzl)-OH: typically involves the protection of selenocysteine with a tert-butoxycarbonyl group and a para-methylbenzyl group. The process begins with the reaction of selenocysteine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected selenocysteine.

The para-methylbenzyl group: is then introduced by reacting Boc-protected selenocysteine with para-methylbenzyl chloride in the presence of a base like sodium hydride. The reaction is typically carried out in an organic solvent such as dimethylformamide.

Industrial Production Methods:

- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

化学反应分析

Types of Reactions:

Oxidation: Boc-Sec(pMeBzl)-OH can undergo oxidation to form diselenide bonds, which are important in the stabilization of peptide structures.

Reduction: The compound can be reduced to free selenocysteine by removing the Boc and para-methylbenzyl protecting groups.

Substitution: The para-methylbenzyl group can be substituted with other protecting groups or functional groups to modify the properties of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Reduction: Trifluoroacetic acid or hydrogenation in the presence of a palladium catalyst.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Diselenide-bridged peptides.

Reduction: Free selenocysteine.

Substitution: Modified selenocysteine derivatives.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Boc-Sec(pMeBzl)-OH is integral to SPPS, particularly in the synthesis of peptides that contain selenocysteine. This method allows for the efficient assembly of peptides while maintaining the integrity of sensitive functional groups.

- Protocol : During SPPS, this compound is incorporated into peptide sequences using standard coupling reagents. The Boc group is then removed using acidic conditions, facilitating the release of the peptide from the resin .

Native Chemical Ligation (NCL)

NCL is a powerful technique for joining peptide segments through the formation of native amide bonds. The unique properties of selenocysteine enhance nucleophilicity compared to sulfur-containing residues, making this compound a valuable building block for this purpose.

- Mechanism : The selenocysteine residue can be acylated to form a selenium ester, which subsequently undergoes an acyl shift to yield stable amide bonds in the final peptide product .

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted SPPS using this compound, which significantly improves reaction times and yields while reducing solvent usage. This method has been shown to produce high-quality peptides with minimal environmental impact .

Aqueous Synthesis Techniques

Research has explored aqueous methods for synthesizing peptides containing this compound, which are more environmentally friendly compared to traditional organic solvent-based approaches. These techniques allow real-time monitoring and purification of peptide products .

Case Studies

作用机制

Molecular Targets and Pathways:

- Boc-Sec(pMeBzl)-OH exerts its effects by incorporating selenocysteine into peptides and proteins. Selenocysteine is known as the 21st amino acid and is incorporated into proteins via a unique mechanism involving a specific transfer RNA and a specialized elongation factor.

- The presence of selenium in selenocysteine allows these peptides and proteins to participate in redox reactions, which are crucial for maintaining cellular homeostasis and protecting against oxidative damage.

相似化合物的比较

Boc-Sec-OH: A simpler derivative of selenocysteine without the para-methylbenzyl group.

Boc-Cys(pMeBzl)-OH: A cysteine derivative with similar protecting groups but containing sulfur instead of selenium.

Boc-Sec(Mob)-OH: Another selenocysteine derivative with a different protecting group (methoxybenzyl).

Uniqueness:

- Boc-Sec(pMeBzl)-OH is unique due to the combination of the tert-butoxycarbonyl and para-methylbenzyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The presence of selenium in selenocysteine also imparts unique redox properties that are not found in sulfur-containing cysteine derivatives.

生物活性

Boc-Sec(pMeBzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine, is a selenocysteine derivative that has garnered interest in the field of peptide synthesis and biological applications. Selenocysteine (Sec) is a naturally occurring amino acid known for its unique properties, particularly its role in redox reactions due to the presence of selenium. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where the Boc group serves as a protecting group for the amino terminus. The presence of the 4-methoxybenzyl (pMeBzl) group enhances the solubility and stability of the compound during synthesis.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₁O₃Se |

| Molecular Weight | 305.29 g/mol |

| Solubility | Soluble in DMF and DCM |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to the unique reactivity of selenium. Selenocysteine has been shown to participate in various biochemical processes, including:

- Antioxidant Activity : Seleno-containing compounds can scavenge free radicals and protect cells from oxidative stress.

- Enzymatic Functions : Sec is a crucial component of several selenoproteins that play roles in redox regulation and thyroid hormone metabolism.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that selenocysteine derivatives, including this compound, exhibit significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models. This property is vital for potential therapeutic applications in diseases characterized by oxidative stress .

- Native Chemical Ligation (NCL) : this compound has been successfully utilized in NCL, a method for synthesizing complex peptides and proteins. The nucleophilicity of selenium allows for efficient ligation reactions, leading to the formation of stable peptide bonds .

- Cancer Research : Recent studies have indicated that selenocysteine derivatives may have anticancer properties. For instance, this compound was shown to induce apoptosis in cancer cell lines through ROS-mediated pathways .

Comparative Analysis

To further understand the biological implications of this compound, we can compare it with other selenocysteine derivatives.

Table 2: Comparison of Selenocysteine Derivatives

| Compound | Antioxidant Activity | NCL Efficiency | Cancer Cell Apoptosis Induction |

|---|---|---|---|

| This compound | High | High | Yes |

| Sec(Ph)-OH | Moderate | Moderate | No |

| Boc-Sec(Mob)-OH | High | Low | Yes |

属性

IUPAC Name |

3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCRDJVKMSGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。